molecular formula C4H9ClO B029878 1-Chloro-3-methoxypropane CAS No. 36215-07-3

1-Chloro-3-methoxypropane

Cat. No.: B029878
CAS No.: 36215-07-3
M. Wt: 108.57 g/mol
InChI Key: BQLHMMQUVJCTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methoxypropane is an organic compound with the molecular formula C4H9ClO. It is a colorless liquid with a chloroform-like odor and is soluble in most organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

1-Chloro-3-methoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-bromochloropropane with sodium methoxide in the presence of a phase-transfer catalyst. The reaction proceeds as follows:

    Reaction Setup: Sodium methoxide is dispersed in an inert solvent.

    Addition of Reagents: The dispersion is added dropwise to 1,3-bromochloropropane in the presence of a phase-transfer catalyst such as benzyl trimethyl ammonium chloride.

    Reaction Conditions: The reaction mixture is stirred and heated to a temperature range of 20°C to 110°C, with a holding temperature of 50°C to 80°C.

    Workup: The reaction mixture is filtered to remove sodium bromide, and the organic layer is collected.

Chemical Reactions Analysis

1-Chloro-3-methoxypropane undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-3-methoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-methoxypropane involves its reactivity as an alkylating agent. It can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reactivity is utilized in organic synthesis to introduce the 3-methoxypropyl group into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

1-Chloro-3-methoxypropane can be compared with other similar compounds, such as:

This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

1-chloro-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLHMMQUVJCTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189770
Record name 1-Chloro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36215-07-3
Record name 1-Chloro-3-methoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36215-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-methoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036215073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-methoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the synthetic route for producing 1-Chloro-3-methoxypropane as described in the research?

A1: The synthesis of this compound utilizes acrylonitrile as a starting material [, ]. The process involves a three-step reaction sequence:

  1. Diazotization and Halogenation: 3-methoxy-1-propylamine is then subjected to diazotization using sodium nitrite, followed by halogenation with phosphorus trichloride to produce the final product, this compound. This synthetic route achieves a total yield of 68% [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.